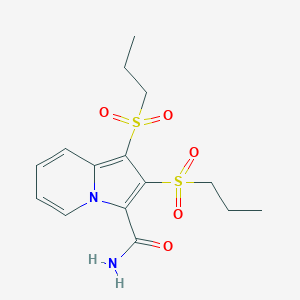
N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine
Übersicht
Beschreibung
“N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” is a chemical compound that has been studied for its potential therapeutic applications . It belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects on various cellular processes .
Synthesis Analysis
The synthesis of “N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” involves the inhibition of specific enzymes and signaling pathways in cells . It has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling . Additionally, it has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways .Molecular Structure Analysis
The molecular structure of “N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” is complex and involves multiple aromatic rings with an amino linker . The natural bond orbital (NBO) analysis results show that the interaction between the donor π (C2-C7) and acceptor π* (C1-N8) has the highest stabilization energy (111.9 kJ/mol) and it shows the hyperconjugation within the –CONH‒ group.Chemical Reactions Analysis
“N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” has been shown to have various biochemical and physiological effects on cells and tissues . In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis . In immune cells, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines.Wirkmechanismus
The mechanism of action of “N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” involves the inhibition of bacterial RNA polymerase (RNAP) . It has been shown to display potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae, but not the Gram-negative bacteria of Escherichia coli and Pseudomonas aeruginosa .
Safety and Hazards
“N-(2,4-dimethoxyphenyl)-4,6-di-1-piperidinyl-1,3,5-triazin-2-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-28-16-9-10-17(18(15-16)29-2)22-19-23-20(26-11-5-3-6-12-26)25-21(24-19)27-13-7-4-8-14-27/h9-10,15H,3-8,11-14H2,1-2H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKUFKDJOTVVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441417.png)



![2-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B3441433.png)

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3441437.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3441445.png)



